4H,6H-Thieno[3,4-c]furan, 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, with two oxygen atoms attached to the sulfur atom in the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide typically involves the alkylation of the parent compound, followed by a series of reactions to introduce the desired functional groups. One common method involves the alkylation of 4H,6H-thieno[3,4-c]furan 5,5-dioxide to produce its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives . These derivatives can then be used in further reactions, such as intramolecular Diels–Alder reactions, to produce more complex structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide undergoes various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups to the compound.
Diels–Alder Reactions: Formation of fused ring systems through cycloaddition reactions.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkyl halides and a base, such as sodium hydride or potassium carbonate.
Diels–Alder Reactions: Often carried out under thermal conditions or with the use of a Lewis acid catalyst.
Major Products Formed
Alkylation Products: 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives.
Diels–Alder Products: Fused ring systems, such as tricyclic fused furans.
Wissenschaftliche Forschungsanwendungen
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science:
Biology and Medicine:
Wirkmechanismus
The mechanism of action for 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is not well-documented. its reactivity can be attributed to the presence of the fused ring system and the electron-withdrawing effects of the oxygen atoms attached to the sulfur atom. These structural features influence the compound’s electronic properties and reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H,6H-Thieno[3,4-c]furan: Lacks the dioxide functional group, resulting in different reactivity and properties.
Furan-fused 3-sulfolene: Another heterocyclic compound with a similar fused ring system but different functional groups.
Uniqueness
This compound’s ability to undergo various chemical reactions, such as alkylation and Diels–Alder reactions, makes it a valuable building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
119694-50-7 |
---|---|
Molekularformel |
C6H6O3S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
4,6-dihydrothieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C6H6O3S/c7-10(8)3-5-1-9-2-6(5)4-10/h1-2H,3-4H2 |
InChI-Schlüssel |
AOLFACTYFNVETR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=COC=C2CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.